Melting Point Depression Versus Parent Carbazole and 3-Fluoro Regioisomer
1-Fluoro-9H-carbazole exhibits a melting point of 164 °C (with decomposition), which is approximately 80 °C lower than that of the parent 9H-carbazole (243–246 °C) and approximately 46–50 °C lower than its regioisomer 3-fluorocarbazole (210–214 °C) . This substantial melting-point depression is attributed to the placement of the fluorine at the peri position (C1), which disrupts the intermolecular N–H···π interactions that stabilize the crystal lattice of the parent carbazole and of the 3-fluoro isomer, where the fluorine is distal to the pyrrolic NH .
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 164 °C (decomposition) |
| Comparator Or Baseline | 9H-Carbazole: 243–246 °C; 3-Fluorocarbazole: 210–214 °C |
| Quantified Difference | Δ = −79 to −82 °C vs. carbazole; Δ = −46 to −50 °C vs. 3-fluorocarbazole |
| Conditions | Standard melting point determination; data compiled from authoritative vendor databases |
Why This Matters
This large melting-point differential directly impacts the choice of compound for melt-processing techniques (e.g., hot-melt extrusion, melt crystallization) and defines thermal stability windows during storage and shipping.
